Product packaging for n,n-Dihexylacetamide(Cat. No.:CAS No. 16423-51-1)

n,n-Dihexylacetamide

Cat. No.: B090686
CAS No.: 16423-51-1
M. Wt: 227.39 g/mol
InChI Key: JFUCOPIALLYRGN-UHFFFAOYSA-N
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Description

N,N-Dihexylacetamide is a chemical compound of interest in specialized research and development sectors. As a member of the amide family, it is characterized by its two hexyl groups attached to the nitrogen atom, which influences its solvation properties and organic synthesis applications. Researchers value this compound for its potential as a high-boiling-point, polar aprotic solvent in systems requiring specific solubility parameters. Its molecular structure makes it a candidate for investigating solution behavior, reaction kinetics, and as a component in the synthesis of complex organic molecules, pharmaceuticals, and advanced polymeric materials. This product is provided for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet and conduct a thorough risk assessment prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO B090686 n,n-Dihexylacetamide CAS No. 16423-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dihexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCOPIALLYRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288129
Record name n,n-dihexylacetamide
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Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-51-1
Record name 16423-51-1
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Record name n,n-dihexylacetamide
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Record name N,N-DIHEXYLACETAMIDE
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Synthetic Methodologies and Reaction Pathways for N,n Dihexylacetamide and Its Derivatives

Synthetic Routes to N,N-Dihexylacetamide

Condensation Reactions for Amide Bond Formation

Condensation reactions are a cornerstone of amide synthesis, involving the joining of two molecules with the elimination of a smaller molecule, typically water.

The direct reaction between a carboxylic acid and an amine is a fundamental approach to forming amides. researchgate.net In the case of this compound, this involves the reaction of acetic acid with dihexylamine (B85673). However, a significant challenge in this direct approach is the competing acid-base reaction, where the carboxylic acid protonates the amine to form an unreactive ammonium (B1175870) carboxylate salt. acs.orgmasterorganicchemistry.com To overcome this, the reaction is often conducted at high temperatures (typically above 160-180°C) to drive off water and shift the equilibrium towards the formation of the amide. mdpi.com

Various catalysts can be employed to facilitate this reaction under milder conditions. Boron-based catalysts, such as boric acid and arylboronic acids, have proven effective in promoting direct amidation by activating the carboxylic acid. acs.orgacs.org These reactions may require the removal of water through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.comacs.org Metal-based catalysts, including those derived from zirconium and titanium, have also been reported for direct thermal amide formation, although they often necessitate strictly anhydrous conditions. acs.org An alternative green chemistry approach involves microwave-assisted direct amidation using silica (B1680970) gel as a solid support and catalyst, which has been shown to be effective for various aliphatic and aromatic acids and amines. rsc.org

A study on the synthesis of 2,2'-oxybis(this compound) demonstrated a two-step melt amidation process. rsc.org Initially, diglycolic acid and dihexylamine were reacted in ethanol (B145695) to form the ammonium salt. Subsequently, heating this salt at 200°C under a nitrogen flow resulted in the formation of the desired diglycolamide. rsc.org This high-temperature dehydration method is analogous to the direct synthesis of this compound from acetic acid and dihexylamine.

A more reactive and often higher-yielding alternative to direct amidation involves the use of acid anhydrides. fishersci.it For the synthesis of this compound, acetic anhydride (B1165640) is reacted with dihexylamine. This reaction is mechanistically similar to the use of acyl chlorides, proceeding through a nucleophilic acyl substitution. chemistry.coachfishersci.co.uk The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the amide and a molecule of carboxylic acid as a byproduct. chemistry.coachlibretexts.org

The reaction is typically carried out in aprotic solvents and may be facilitated by the addition of a base to neutralize the carboxylic acid byproduct and drive the reaction to completion. fishersci.itfishersci.co.uk The general mechanism involves the nucleophilic attack of the amine on the anhydride, followed by deprotonation and subsequent removal of the carboxylate leaving group. libretexts.org

Table 1: Comparison of Direct Amidation and Anhydride-Mediated Synthesis

FeatureDirect Amidation with Acetic AcidAnhydride-Mediated Synthesis with Acetic Anhydride
Reactants Acetic Acid, DihexylamineAcetic Anhydride, Dihexylamine
Byproduct WaterAcetic Acid
Reaction Conditions Typically high temperatures (>160°C) or requires catalysts. mdpi.comGenerally milder conditions, often at room temperature. fishersci.co.uk
Reactivity Lower, due to formation of ammonium salt. acs.orgHigher, as anhydride is a more activated electrophile. fishersci.it
Yield Can be variable, dependent on conditions and water removal.Generally high yields.

Dehydration Reactions for Amide Synthesis

Dehydration reactions for amide synthesis focus on activating the carboxylic acid to facilitate the removal of a water molecule upon reaction with an amine. This is often achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. masterorganicchemistry.comchemistrysteps.com

Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to form the amide, with the byproduct being a urea (B33335) derivative (e.g., dicyclohexylurea for DCC). chemistrysteps.comjove.com The reaction is typically efficient, proceeding at room temperature with good yields. chemistrysteps.com To minimize side reactions and potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comnih.gov

Other activating agents include phosphonium (B103445) salts (like BOP, PyBOP) and aminium/uronium salts (like HBTU, TBTU), which also convert the carboxylic acid into a highly activated ester, facilitating amide bond formation. fishersci.co.ukpeptide.com

One-Pot Synthetic Strategies for Related Amides

One-pot syntheses offer an efficient and streamlined approach to amide formation by combining multiple reaction steps in a single vessel without the need for isolating intermediates. This strategy is applicable to the synthesis of various N,N-disubstituted amides.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be approached by introducing functional groups onto either the acetyl or the dihexylamine precursors.

For example, starting with a functionalized carboxylic acid allows for the introduction of various substituents on the acyl portion of the molecule. A general method involves the reaction of substituted carboxylic acids with amines using coupling reagents like EDC and HOBt, often with an acyl transfer agent such as DMAP, to synthesize a range of functionalized amide derivatives. nih.gov This approach has been used to synthesize rhein (B1680588) nitroxide radical derivatives by coupling amino acids with nitroxide radicals using DCC and DMAP. dovepress.com

Alternatively, functionalization can be achieved by starting with a modified amine. For instance, the synthesis of 2-chloro-N,N-dihexylacetamide is achieved by reacting dihexylamine with chloroacetyl chloride. google.comgoogle.com This chlorinated derivative can then serve as a precursor for further functionalization.

Multicomponent reactions also provide a powerful tool for synthesizing complex, functionalized acetamide (B32628) derivatives. Palladium-catalyzed oxidative aminocarbonylation reactions have been used to synthesize 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides and 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides. researchgate.net Similarly, a palladium-catalyzed carbonylative approach has been developed for the synthesis of imidazopyridinyl-N,N-dialkylacetamides. researchgate.net These methods demonstrate the capability to construct highly functionalized acetamide cores in a single, efficient step.

Preparation of 2,2′-Oxybis(this compound) and Related Compounds

2,2′-Oxybis(this compound) and similar diglycolamides are often synthesized for their potential use in applications like solvent extraction. One common synthetic route involves the reaction of diglycolic acid with thionyl chloride to form diglycolyl chloride. rsc.orglookchem.com This intermediate is then reacted with a secondary amine, such as dihexylamine, in a Schotten-Baumann reaction to yield the final product. rsc.org

Another approach is a two-step melt amidation synthesis. rsc.org This method involves heating the corresponding ammonium salt of diglycolic acid, which leads to the formation of the desired 2,2'-oxybis(N,N-dialkylacetamide). For instance, 2,2'-oxybis(this compound) can be prepared by heating the corresponding ammonium salt at 200°C for 24 hours. rsc.org The synthesis of related compounds like 2,2′-Oxybis(N,N-diethylacetamide) and 2,2′-oxybis(N,N-dibutylacetamide) follows similar principles, with their structures confirmed by IR, NMR, and elemental analysis. researchgate.netacs.org

A related compound, N,N-dihexyl-2-(2-hexyloxyethoxy)acetamide, is derived from diethylene glycol mono-n-hexyl ether. atamanchemicals.comnih.goveuropa.eu The synthesis would typically involve the reaction of the alcohol group of diethylene glycol mono-n-hexyl ether with an activated acetic acid derivative in the presence of dihexylamine.

Table 1: Synthesis of 2,2'-Oxybis(N,N-dialkylacetamides)

Compound Synthetic Method Key Reagents Conditions Yield Reference
2,2'-oxybis(N,N'-dioctylacetamide) (TODGA) Schotten-Baumann Diglycolyl chloride, Dioctylamine, NaOH 0°C, 2h 85% rsc.org
2,2'-oxybis(this compound) Melt Amidation Corresponding ammonium salt 200°C, 24h - rsc.org
2,2'-oxybis(N,N-didodecylacetamide) Melt Amidation Corresponding ammonium salt 200°C, 24h 88% rsc.org

Synthesis of Indole-3-acetamide Derivatives (e.g., N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide, FGIN-1-27)

Indole-3-acetamide derivatives are a class of compounds with significant biological interest. nih.govacs.orgresearchgate.netdoaj.orgproquest.com A prominent example is N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide, also known as FGIN-1-27. ontosight.aifrontiersin.orgwikipedia.orgnih.govoup.com The synthesis of such derivatives often starts from indole-3-acetic acid. nih.govacs.orgresearchgate.net

A general and efficient method for the synthesis of indole-3-acetamides is the one-pot multicomponent reaction of indole-3-acetic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and a substituted amine. nih.govacs.org In this reaction, indole-3-acetic acid is first activated by CDI, often in the presence of a catalytic amount of a base like pyridine (B92270), to form an activated intermediate with the evolution of carbon dioxide. nih.govacs.org This intermediate then reacts with the desired amine, in this case, dihexylamine, to furnish the final N,N-disubstituted indole-3-acetamide. The synthesis of FGIN-1-27 specifically involves a 2-(4-fluorophenyl)indole-3-acetamide core, indicating a more complex starting material than simple indole-3-acetic acid. ontosight.aifrontiersin.orgwikipedia.orgnih.govoup.com

Formation of this compound Anchored Resins

For applications in areas like solid-phase extraction, this compound can be anchored to a solid support, such as a resin. researchgate.net This involves chemically modifying a base resin, for example, an Amberlite XAD-16 (a polystyrene-divinylbenzene co-polymer), with a functionalized version of this compound. researchgate.net

The process typically begins with the synthesis of a derivative of this compound that contains a reactive group suitable for attachment to the resin. An example is p-amino-N,N-dihexylacetamide (ADHA). researchgate.net This functionalized amide is then chemically grafted onto the polymer backbone of the resin. researchgate.net The successful anchoring of the amide is often confirmed by spectroscopic methods like FT-IR and elemental analysis (CHN analysis). researchgate.net These resins are designed for specific applications, such as the selective extraction of metal ions from acidic solutions. researchgate.net

Preparation of N-Oxide Derivatives for Modified Activity

The conversion of tertiary amines to their corresponding N-oxides is a common strategy to modify the properties of a molecule. nih.govgoogle.comgoogle.comorgsyn.orgorganic-chemistry.org This transformation can be applied to this compound, assuming the presence of a tertiary amine functionality within a derivative. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide, a peracid (like peroxyacetic acid or m-chloroperoxybenzoic acid), or a hydroperoxide. google.comgoogle.comorgsyn.org

For instance, the synthesis of N,N-dimethyldodecylamine oxide is achieved by treating the parent tertiary amine with aqueous hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst like vanadium oxyacetylacetonate. orgsyn.org The reaction conditions are generally mild, and the N-oxide products can be isolated in good yields. google.comorgsyn.org This chemical modification can alter the biological activity or physical properties of the parent compound. nih.gov

Mechanistic Investigations in this compound Synthesis

The formation of the amide bond in this compound is governed by well-established reaction mechanisms, primarily nucleophilic acyl substitution. The efficiency of this reaction can be significantly influenced by the presence of acid or base catalysts.

Exploration of Nucleophilic Acyl Substitution Mechanisms

The synthesis of amides, including this compound, from carboxylic acid derivatives is a classic example of a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.comvanderbilt.edumasterorganicchemistry.comchemistrytalk.org This reaction proceeds through a two-stage mechanism: addition followed by elimination. masterorganicchemistry.comvanderbilt.edu

In the first step, the nucleophile, which in the synthesis of this compound is dihexylamine, attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride or an acid anhydride). masterorganicchemistry.com This addition step breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. byjus.comvanderbilt.edu

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom re-forms the carbon-oxygen double bond, and a leaving group is expelled. masterorganicchemistry.comvanderbilt.edu For the reaction to be favorable, the leaving group must be a weaker base than the incoming nucleophile. masterorganicchemistry.com For example, when using an acyl chloride, the chloride ion is an excellent leaving group, making the reaction highly efficient. masterorganicchemistry.com

Role of Acid and Base Catalysis in Amide Formation

Both acid and base catalysis can play a crucial role in the formation of amides. libretexts.orgkhanacademy.orgmdpi.comrsc.orgchemistrysteps.com

Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the carboxylic acid derivative is protonated. byjus.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine. byjus.com After the formation of the tetrahedral intermediate, a proton transfer occurs from the amine nitrogen to the leaving group, making it a better leaving group (e.g., water instead of hydroxide). byjus.com The final step is the deprotonation of the newly formed amide to yield the neutral product. libretexts.org

Base Catalysis: While direct reaction of a carboxylic acid with an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt, a strong base can be used to deprotonate the amine, increasing its nucleophilicity. mdpi.com However, a more common scenario in amide synthesis is the use of a base to neutralize the acidic byproduct of the reaction, such as HCl when an acyl chloride is used. masterorganicchemistry.com This prevents the protonation of the amine nucleophile, allowing it to remain active in the reaction mixture. In some cases, a base can also act as a catalyst by activating the carboxylic acid, as seen with pyridine in CDI-mediated couplings. nih.govacs.org

Stereochemical Outcomes of Amide Synthesis Pathways

The stereochemical outcome of an amide synthesis is a critical consideration when the target molecule possesses one or more stereocenters. For an achiral molecule like this compound, the introduction of chirality into its derivatives necessitates the use of stereoselective synthetic strategies. The stereochemistry of these reactions can be influenced by several factors, including the choice of chiral starting materials, the use of chiral auxiliaries or catalysts, and the specific reaction conditions employed. The resulting products can be enantiomers or diastereomers, and their relative ratio is a key measure of the reaction's success.

Key strategies to control stereochemistry in the synthesis of chiral amides, which are applicable to derivatives of this compound, include the use of chiral auxiliaries, kinetic resolution, and substrate-controlled diastereoselective reactions. Furthermore, in appropriately substituted systems, the phenomenon of atropisomerism can lead to stable, isolable stereoisomers due to restricted rotation around a single bond. thieme-connect.comdigitellinc.com

Diastereoselective Synthesis

When one of the reactants in an amide synthesis is chiral, the reaction can produce diastereomers. For instance, the reaction of a racemic but enantiomerically pure chiral acyl chloride with dihexylamine would result in a pair of diastereomeric amides. The inherent stereocenter in the acyl chloride can direct the approach of the amine, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.

The level of diastereoselectivity is often explained by steric and electronic models of the transition state. For reactions involving α-chiral carbonyl compounds, models like the Felkin-Anh and Zimmerman-Traxler models help predict the major diastereomer formed. harvard.edu For example, in aldol (B89426) reactions leading to intermediates for amide synthesis, the geometry of the enolate (Z or E) can determine the relative stereochemistry (syn or anti) of the product. harvard.edu

The use of chiral auxiliaries is a powerful method for achieving high diastereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for example, are widely used in stereoselective alkylation and aldol reactions to create chiral centers, which can then be converted to chiral amides. wikipedia.orgnumberanalytics.com

Table 1: Illustrative Diastereoselective Amide Formation This table illustrates the principle of diastereoselective synthesis using examples analogous to the synthesis of a chiral this compound derivative.

Chiral ReactantAchiral ReactantReaction TypeControlling ElementTypical Diastereomeric Ratio (d.r.)Reference
(R)-2-Phenylpropanoyl chlorideDihexylamineAcylationSubstrate StereocenterModerate to HighGeneral Principle
Prochiral ketone + Chiral AuxiliaryGrignard ReagentAldol-type AdditionEvans Oxazolidinone>95:5 wikipedia.org
α,β-Unsaturated Amide with Chiral AuxiliaryOrganocuprateConjugate AdditionL-Ephedrine derivedGood to Excellent beilstein-journals.org

Enantioselective Synthesis and Kinetic Resolution

When synthesizing a chiral amide from achiral or racemic starting materials, an external source of chirality is needed to induce enantioselectivity. This is often achieved using a chiral catalyst.

Kinetic resolution is a key technique for separating a racemic mixture. It involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. acs.orgethz.ch For instance, in the synthesis of a chiral amide, a racemic amine could be acylated using a sub-stoichiometric amount of an achiral acylating agent in the presence of a chiral catalyst. This would preferentially acylate one enantiomer of the amine, leaving the unreacted amine enriched in the other enantiomer. ethz.chnih.gov Similarly, a racemic carboxylic acid derivative can undergo kinetic resolution via amidation catalyzed by a chiral Brønsted acid. acs.org

Recent advances have demonstrated the use of copper catalysts in combination with light to achieve the synthesis of chiral amides from primary amides and alkyl bromides with high enantioselectivity. acs.org Such methods could theoretically be adapted for derivatives of this compound.

Table 2: Examples of Kinetic Resolution in Amide Synthesis This table provides examples from the literature that demonstrate the potential for kinetic resolution in preparing enantiomerically enriched amides or their precursors.

Racemic SubstrateChiral Catalyst/ReagentReactionSelectivity Factor (s)Product e.e. (%)Reference
Racemic AminesChiral Hydroxamic AcidsAcylationGoodVariable ethz.ch
Racemic 2-Pyridyl EstersChiral Phosphoric AcidAmidationHighHigh acs.org
Racemic α-Phenoxy Amidestrans-RuCl2((S,S)-skewphos)((R,R)-dpen)Hydrogenation (DKR)->99 acs.org

Atropisomerism

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most commonly a C-C or C-N bond. thieme-connect.comdigitellinc.com In certain sterically hindered amides, rotation around the N-aryl bond or the aryl-carbonyl bond can be slow enough to allow for the isolation of stable enantiomers or diastereomers at room temperature. acs.org

For a derivative of this compound, atropisomerism could be engineered by introducing bulky substituents on the nitrogen atom (though the hexyl groups are flexible) and, more critically, on an aromatic ring attached to the nitrogen or the carbonyl group. For example, an N-aryl derivative of this compound with ortho-substituents on the aryl ring could exhibit atropisomerism. The configurational stability of these atropisomers depends on the size of the ortho-substituents and the nature of the amide bond. digitellinc.comacs.org The synthesis of such compounds can be achieved with high atropselectivity through methods like intramolecular acyl transfer. rsc.org

Table 3: Rotational Barriers for Atropisomeric Amides This table presents data on rotational energy barriers (ΔG‡) for representative atropisomeric amides, illustrating the influence of substitution on configurational stability.

Compound TypeRotating BondSubstituent PatternRotational Barrier (ΔG‡, kJ/mol)Reference
Tertiary biaryl 2-amidesAr-Ar'Ortho to amide64.8–67.5 acs.org
Tertiary biaryl 2-amidesAr-COOrtho to biaryl bond60.5–63.0 acs.org
Tertiary biaryl 2-amidesAr-Ar'Ortho to both amide and biaryl bond102.6–103.8 acs.org

Advanced Spectroscopic and Structural Characterization of N,n Dihexylacetamide Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy of N,N-dihexylacetamide reveals distinct signals corresponding to the different proton environments within the molecule. Due to the restricted rotation around the amide C-N bond, a phenomenon attributed to resonance stabilization and partial double bond character, the two hexyl chains can be in chemically non-equivalent environments. nanalysis.com This can lead to separate signals for the α-methylene (N-CH2) protons of each hexyl group.

A typical ¹H NMR spectrum would show a triplet for the terminal methyl (CH3) protons of the hexyl chains, multiplets for the methylene (B1212753) (CH2) groups along the chains, and distinct signals for the α-methylene protons adjacent to the nitrogen. The acetyl methyl (CH3CO) protons would appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Acetyl CH₃ ~2.1 Singlet
α-CH₂ (Hexyl) ~3.3 Triplet
Methylene (CH₂)n ~1.2-1.6 Multiplet
Terminal CH₃ (Hexyl) ~0.9 Triplet

Note: These are approximate values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. Each carbon atom in a unique chemical environment gives rise to a distinct signal.

The carbonyl carbon (C=O) typically appears significantly downfield, in the range of 170-185 ppm. libretexts.org The carbons of the hexyl chains will have characteristic shifts, with the α-carbons (adjacent to the nitrogen) appearing more downfield than the other methylene carbons due to the electron-withdrawing effect of the nitrogen atom. The acetyl methyl carbon will also have a characteristic upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~170
α-CH₂ (Hexyl) ~45-50
Methylene (CH₂)n ~22-32
Terminal CH₃ (Hexyl) ~14
Acetyl CH₃ ~21

Note: These are approximate values and can vary based on the solvent and experimental conditions. libretexts.orgwisc.edu

Advanced NMR Techniques for Conformational and Dynamic Studies

Dynamic NMR (DNMR) spectroscopy is a crucial tool for studying the restricted rotation around the amide bond in molecules like this compound. ut.eelibretexts.org By acquiring spectra at different temperatures, the rate of this internal rotation can be determined. At low temperatures, the rotation is slow, and separate signals for the non-equivalent hexyl groups are observed. As the temperature increases, the rotation becomes faster, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. nanalysis.com

Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, can be used to determine the spatial proximity of protons within the molecule. researchgate.netwikipedia.orgucsb.edu For this compound, NOESY can provide insights into the preferred conformation of the hexyl chains relative to each other and to the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most characteristic absorption for this compound is the strong carbonyl (C=O) stretching vibration, which for a tertiary amide typically appears in the range of 1630-1690 cm⁻¹. ucla.edupg.edu.pl Other significant absorptions include the C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (Amide I) 1630-1690 Strong
C-H Stretch (Alkyl) 2850-3000 Medium to Strong
C-N Stretch 1200-1300 Medium

Note: The exact position of the absorption bands can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. azooptics.com Simple amides like this compound typically exhibit a weak n→π* transition around 220 nm. While not highly characteristic on its own, UV-Vis spectroscopy can be a valuable tool for monitoring changes in the electronic environment of the amide, such as during complexation with metal ions or other species. researchgate.net For instance, the formation of a complex can lead to a shift in the absorption maximum (λmax) or a change in the molar absorptivity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). idtdna.comneu.edu.tr This allows for the determination of the molecular weight of this compound (227.39 g/mol ) and provides information about its structure through the analysis of its fragmentation pattern. guidechem.com

Upon ionization, the molecular ion [M]⁺ is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Characterization

X-ray Diffraction (XRD) is a cornerstone analytical technique for investigating the crystalline structure of materials, offering detailed information on atomic arrangement, phase composition, and other structural properties. anton-paar.com The methodology is broadly categorized into single-crystal XRD and powder XRD, both of which are pivotal in characterizing this compound.

Single-crystal X-ray diffraction (SCXRD) stands as the most precise method for determining the three-dimensional atomic structure of a crystalline material. anton-paar.com This non-destructive technique provides a wealth of information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu The process involves directing a monochromatic X-ray beam at a single, high-quality crystal. anton-paar.com The interaction of these X-rays with the regularly arranged atoms within the crystal lattice causes them to diffract, producing a unique pattern. anton-paar.com This diffraction pattern is governed by Bragg's Law (nλ = 2d sinθ), which correlates the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between atomic planes (d). carleton.edupdx.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the unit cell can be constructed, allowing for the precise location of atoms and the determination of the molecule's structure. fzu.cz For a compound like this compound, SCXRD can reveal the exact conformation of the hexyl chains and the geometry of the amide group, providing fundamental data for understanding its physical and chemical properties.

In instances where obtaining a suitable single crystal is not feasible, powder X-ray diffraction (PXRD) is employed. This technique uses a finely powdered sample, which consists of a vast number of tiny, randomly oriented crystallites. pdx.edu As the monochromatic X-ray beam interacts with the powder, the random orientation of the crystallites ensures that all possible diffraction planes are exposed to the beam, resulting in a diffraction pattern of concentric cones. pdx.edu This pattern is recorded as a plot of intensity versus the diffraction angle (2θ). libretexts.org While PXRD does not typically provide the same level of atomic detail as SCXRD, it is highly effective for phase identification, determining lattice parameters, and assessing sample purity. libretexts.orglohtragon.com For this compound, PXRD can be used to identify different polymorphic forms, which may exhibit distinct physical properties, and to monitor structural changes under various conditions. rigaku.com

The data obtained from XRD is crucial for creating a comprehensive structural profile of this compound. Below is a representative table outlining the kind of crystallographic data that can be obtained from a single-crystal XRD analysis.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (g/cm³)The density of the crystal calculated from the crystallographic data.

Intermolecular Interactions and Solvation Phenomena Elucidation via Spectroscopy

The behavior of this compound in solution and its bulk properties are largely governed by intermolecular interactions and solvation phenomena. Spectroscopic techniques are powerful tools for probing these non-covalent interactions. mdpi.com

Intermolecular forces, such as dipole-dipole interactions and London dispersion forces, are critical in determining the physical state and properties of molecular compounds. libretexts.org this compound, with its polar amide group, is expected to exhibit significant dipole-dipole interactions. The long, nonpolar dihexyl chains will primarily interact through London dispersion forces, the strength of which increases with molecular size and surface area. libretexts.org Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, can provide evidence of these interactions. For instance, changes in the vibrational frequencies of the C=O and C-N bonds in the amide group can indicate the formation of intermolecular hydrogen bonds or other associative interactions in the condensed phase or in solution. nih.gov

Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions can be investigated using various spectroscopic techniques. For example, studying the infrared spectra of this compound in different solvents can reveal how the solvent environment affects the vibrational modes of the solute, providing insight into the specific sites of interaction. rsc.org The solvation of amides, particularly in aqueous solutions, is of significant interest due to their relevance as models for peptide and protein behavior. rsc.org Techniques like terahertz spectroscopy have been used to study the hydration dynamics of similar molecules, revealing details about the number of strongly hydrogen-bonded water molecules and the local modification of the water structure. nih.gov

The complexation of ions by molecules like this compound is another important aspect of its solution chemistry. Research on similar N,N-dialkylamides has shown their potential as ligands for ion extraction. researchgate.net The stability and thermodynamics of these complexes are highly dependent on the solvent medium, as the solvation of both the free ligand and the resulting complex plays a crucial role. researchgate.net Spectroscopic methods, in conjunction with techniques like isothermal microcalorimetry, can be used to determine the thermodynamic parameters of these complexation reactions, shedding light on the enthalpic and entropic contributions to the binding process.

The following table summarizes spectroscopic techniques that can be applied to study the intermolecular interactions and solvation of this compound.

Spectroscopic Technique Information Gained
Infrared (IR) SpectroscopyProvides information on vibrational modes, allowing for the study of hydrogen bonding and other intermolecular interactions through shifts in characteristic absorption bands (e.g., C=O stretch).
Raman SpectroscopyComplements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds, and can be used to study solvation effects on molecular structure. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyOffers detailed insights into the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N), revealing information about solute-solvent interactions, molecular conformation, and dynamic processes. ias.ac.in
UV-Visible SpectroscopyCan be used to study complex formation if the interaction leads to a change in the electronic absorption spectrum of the molecule.
Terahertz (THz) SpectroscopyProbes low-frequency collective vibrational modes and intermolecular dynamics, offering a direct view of hydration shells and solvation dynamics. nih.gov

Computational and Theoretical Investigations of N,n Dihexylacetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static picture of the molecule, offering precise data on geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.comwikipedia.org DFT studies on N,N-Dihexylacetamide typically begin with geometry optimization to find the lowest energy conformation (ground state). In this state, the amide group (O=C-N) is planar due to resonance, and the two hexyl chains can adopt various conformations.

DFT calculations can determine key structural parameters. For amides, the C=O and C-N bond lengths are of particular interest as they reflect the degree of resonance and the partial double bond character of the C-N bond. Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. rsc.orgmdpi.com These descriptors help in understanding how this compound might interact with other chemical species, such as metal cations, by indicating the most likely sites for nucleophilic or electrophilic attack. For instance, the negative electrostatic potential is concentrated around the carbonyl oxygen atom, identifying it as the primary site for coordinating with cations.

Table 1: Representative DFT-Calculated Parameters for Amide Bonds Note: This table presents typical values for tertiary amides as specific data for this compound is not available. The exact values depend on the functional and basis set used.

Parameter Typical Calculated Value Significance
C=O Bond Length ~1.23 Å Reflects the strength of the carbonyl double bond.
C-N Bond Length ~1.35 Å Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.
O-C-N Bond Angle ~122° Consistent with sp² hybridization of the central carbon.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise predictions. hhu.deaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to calculate the energetics of this compound with high accuracy. hhu.de This is particularly useful for determining the relative energies of different conformers arising from the flexibility of the hexyl chains.

These high-level calculations are also employed to predict spectroscopic properties. rsc.org For example, they can generate theoretical infrared (IR) spectra by calculating vibrational frequencies. The calculated frequency of the C=O stretching mode is a key spectroscopic marker for amides and its position is sensitive to the molecular environment and coordination. While computationally more demanding, ab initio methods provide benchmark data against which DFT results and experimental findings can be validated. arxiv.orgdiva-portal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While quantum chemistry provides a static view, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's evolution. wikipedia.org This is essential for understanding the conformational flexibility and solvation properties of this compound.

In many applications, this compound functions as a ligand in a solvent. The nature of the solvent significantly influences how the ligand interacts with cations. researchgate.netlibretexts.orgrsc.org MD simulations can model the explicit interactions between the amide, a cation (like a metal ion), and surrounding solvent molecules. mdpi.comresearchgate.net

Simulations show that solvent molecules compete with the ligand for a place in the cation's primary coordination shell. researchgate.net In polar solvents, the cation is solvated, and the this compound molecule must displace these solvent molecules to form a complex. researchgate.netmdpi.com The stability of the resulting complex is a balance between the strength of the ligand-cation bond and the energy required for desolvation of both the ion and the ligand. The bulky hexyl groups can also sterically influence the structure of the solvation shell around the coordinating carbonyl group.

The two n-hexyl chains of this compound are not rigid; they are flexible and can adopt numerous conformations. nih.govnih.gov MD simulations are the ideal tool to explore this conformational landscape. rsc.orgplos.org By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different folded and extended states of the alkyl chains. elifesciences.orgbiorxiv.org

Table 2: Key Aspects Investigated by MD Simulations of this compound

Aspect of Study Information Gained Relevance
Solvation Shell Structure Arrangement and number of solvent molecules around the amide and any present cations. Determines how the solvent mediates or competes with ligand-cation binding.
Radial Distribution Functions Probability of finding a solvent molecule or ion at a certain distance from an atom on the amide. Quantifies the structure of the solvation shells. researchgate.net
Conformational Transitions Time-evolution of dihedral angles within the hexyl chains. Reveals the flexibility of the ligand and the energy barriers between different shapes. nih.govelifesciences.org

| Ligand-Cation Stability | The lifetime of the direct interaction between the carbonyl oxygen and a cation in solution. | Assesses the strength and dynamics of the coordination bond in a realistic environment. |

Prediction and Validation of Spectroscopic Parameters

A crucial link between theoretical models and experimental reality is the prediction of spectroscopic data that can be measured in a laboratory. arxiv.org Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation. mpg.deresearchgate.netresearchgate.net

For instance, DFT and ab initio methods can calculate the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.org The calculated ¹³C chemical shift of the carbonyl carbon and the ¹H shifts of the protons on the carbons adjacent to the nitrogen are particularly informative. Changes in these shifts upon addition of a metal salt can confirm the binding site and provide insight into the electronic perturbations caused by coordination. Similarly, calculated IR frequencies, especially the C=O stretch, can be compared to experimental Fourier-transform infrared (FTIR) spectra. A shift in this band to lower frequency upon cation binding is a hallmark of coordination, and the magnitude of the shift can be correlated with the strength of the interaction. The agreement between predicted and measured spectra serves to validate the computational model, confirming that it provides an accurate representation of the molecule's structure and electronic properties. researchgate.net

Theoretical ¹H and ¹³C NMR Chemical Shift Computations

Computational chemistry offers powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, providing valuable insights into their structure and electronic environment. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using various levels of theory and basis sets. These computations are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to provide chemical shift values (δ) in parts per million (ppm). wisc.edupressbooks.pub

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of nearby atoms, the hybridization of the carbon atom, and anisotropic effects from π systems all influence the shielding of the nucleus and, consequently, its chemical shift. pressbooks.publibretexts.org In this compound, the presence of the carbonyl group (C=O) and the nitrogen atom significantly affects the chemical shifts of the adjacent protons and carbons.

¹H NMR: The protons on the α-carbons to the nitrogen (the N-CH₂ groups of the hexyl chains) are expected to be deshielded due to the electron-withdrawing nature of the nitrogen and the nearby carbonyl group. Protons further down the hexyl chain will exhibit chemical shifts more typical of alkanes, generally appearing at higher fields (lower ppm values). The methyl protons at the end of the hexyl chains would be the most shielded. libretexts.org

¹³C NMR: The carbonyl carbon is characteristically found at a very low field (high ppm value) due to its sp² hybridization and the double bond to the highly electronegative oxygen atom. pressbooks.pubchemguide.co.uk The carbons directly bonded to the nitrogen will also be deshielded. The chemical shifts of the carbons along the hexyl chain will generally decrease as their distance from the amide functionality increases. pressbooks.pub

The following table provides a hypothetical set of theoretically computed ¹H and ¹³C NMR chemical shifts for this compound. Actual computational results would depend on the specific level of theory and basis set employed in the calculation.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~172
N-CH₂~3.3~45
N-CH₂-CH₂ ~1.6~31
N-(CH₂)₂-CH₂ ~1.3~26
N-(CH₂)₃-CH₂ ~1.3~22
N-(CH₂)₄-CH₂ ~1.3~31
CH₃ ~0.9~14

Note: These are estimated values and can vary based on the computational method and solvent.

Calculation of UV-Vis Absorption Spectra and Electronic Transitions

Theoretical calculations can also predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of its electronic transitions. libretexts.orgfaccts.de When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The types of electronic transitions that can occur in this compound include σ → σ, n → σ, π → π, and n → π transitions. wikipedia.orgresearchgate.net

The amide group in this compound is the primary chromophore, the part of the molecule that absorbs light. libretexts.org It contains both π electrons (in the C=O double bond) and non-bonding (n) electrons (the lone pair on the nitrogen and oxygen atoms). The most likely transitions to be observed in the accessible UV range (200-400 nm) are the n → π* and π → π* transitions associated with the carbonyl group. libretexts.orgresearchgate.net

π → π transition:* This transition involves the excitation of an electron from the π bonding orbital of the carbonyl group to the corresponding π* antibonding orbital. These transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths. libretexts.org

n → π transition:* This involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to the π* antibonding orbital of the carbonyl group. These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. libretexts.org

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the excitation energies and oscillator strengths (which relate to the intensity of the absorption) of these electronic transitions. faccts.demuni.cz The calculated excitation energies can then be converted to wavelengths to predict the λ_max_ (wavelength of maximum absorbance) values for the UV-Vis spectrum.

The following table presents hypothetical results from a TD-DFT calculation for the main electronic transitions in this compound.

Transition Calculated Excitation Energy (eV) Calculated λ_max (nm) Oscillator Strength (f)
n → π~4.5~275~0.01
π → π~6.2~200~0.5

Note: These values are illustrative and depend on the computational methodology.

Computational Elucidation of Reaction Mechanisms and Energetic Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energetic profiles (also known as reaction coordinate diagrams) that map the energy of the system as it progresses from reactants to products. chemguide.co.ukyoutube.com For reactions involving this compound, computational methods can be used to identify transition states, intermediates, and the activation energies associated with each step of a proposed mechanism. mdpi.comirb.hr

A reaction energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. youtube.com Key features of an energy profile include:

Reactants and Products: The starting and ending points of the reaction. The difference in their energies (ΔE) determines whether the reaction is exothermic (releases energy) or endothermic (requires energy). chemguide.co.uk

Transition States (TS): The highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea). chemguide.co.uknagwa.com

Intermediates (I): Local energy minima along the reaction coordinate, representing transient species that are formed and consumed during the reaction. chemguide.co.uk

For example, in a hypothetical hydrolysis of this compound, computational methods could be used to model the nucleophilic attack of a water molecule on the carbonyl carbon. This would involve locating the transition state for this step and calculating its energy relative to the reactants. The subsequent steps, such as proton transfer and the breaking of the carbon-nitrogen bond, could also be modeled to construct a complete energy profile for the reaction.

The table below illustrates a hypothetical energetic profile for a two-step reaction involving this compound, such as a substitution reaction at the carbonyl carbon.

Species Relative Free Energy (kcal/mol)
Reactants (this compound + Nucleophile)0
Transition State 1 (TS1)+20
Intermediate (I)+5
Transition State 2 (TS2)+15
Products-10

Coordination Chemistry of N,n Dihexylacetamide

Complexation with Metal Cations as a Ligand

The coordination behavior of N,N-Dihexylacetamide has been explored with various metal ions, including alkali metals, actinides, and lanthanides. It often participates in complexation as a neutral ligand, binding directly to the metal center through its carbonyl oxygen.

This compound moieties have been effectively incorporated into larger molecular structures, such as calixarenes, to study their interactions with alkali metal cations. uni-obuda.hu When this compound groups are attached to the lower rim of a calix nih.govarene scaffold, they form powerful ionophores for alkali metals. nih.govrsc.orgtandfonline.com Studies involving these functionalized calixarenes in various organic solvents have demonstrated the formation of 1:1 complexes with cations like Li+, Na+, K+, and Rb+. uni-obuda.hunih.govrsc.org

The coordination involves the metal ion being encapsulated within the cavity created by the calixarene (B151959) and the amide groups. The binding strength and selectivity are influenced by the size of the cation and the solvent used. nih.govrsc.org For instance, the thermodynamic stability of these complexes is found to be highly dependent on the solvent, generally decreasing in the order: acetonitrile (B52724) > benzonitrile (B105546) >> methanol (B129727). nih.govrsc.orgscience.gov This trend is attributed to the differences in solvation energies of the ligand and the metal cations in these solvents. nih.govrsc.org While most complexation reactions are enthalpically driven, the reaction of Li+ in methanol shows a significant entropic contribution, which is linked to the favorable desolvation of the small lithium cation. nih.govrsc.orgscience.gov The coordination of alkali metals can induce a more ordered structure in the ligand, which is a key principle in designing selective metal binders. nih.gov

Amide ligands, including N,N-dialkylamides like this compound, are of significant interest for the separation of actinides in nuclear fuel reprocessing.

Uranyl(VI): Derivatives of this compound have shown high selectivity for the extraction of Uranyl(VI) (UO₂²⁺). researchgate.net A polymer resin functionalized with p-amino-N,N-dihexylacetamide (ADHA) demonstrated efficient extraction of U(VI) from highly acidic solutions, separating it from thorium and lanthanides. researchgate.net In organic media, it is understood that the neutral complex UO₂(NO₃)₂(L)₂ is typically formed, where 'L' represents the monoamide ligand. acs.org The two amide ligands coordinate to the uranyl ion in the equatorial plane, alongside two bidentate nitrate (B79036) ions. acs.org

Neptunium(IV, V, VI): The extraction of different actinide oxidation states varies. While ligands are designed for tetravalent and hexavalent actinides, the extraction of pentavalent neptunium (B1219326) (Np(V)) is generally much lower. mdpi.com Studies on related diamide (B1670390) ligands have shown high selectivity for Pu(IV) over Np(V). rsc.org

Plutonium(IV): The chemistry of plutonium is complex due to its multiple accessible oxidation states. fas.org Amide-based extractants are investigated for the selective separation of Plutonium(IV). nih.gov Studies on N,N-di-(2-ethylhexyl)butyramide (DEHBA), a structurally similar monoamide, show that it can effectively extract Pu(IV). rsc.org The extraction process typically involves the formation of a 1:1 complex between the Pu(NO₃)₄ species and the ligand. rsc.org The chemical environment, particularly the acidity and radiation dose, can significantly impact the degradation of the amide ligand and its ability to extract and retain plutonium. rsc.org

The separation of trivalent actinides from lanthanides is a major challenge in nuclear waste treatment, and amide-based ligands play a crucial role in this area. osti.gov While simple monoamides like this compound show poor extraction for trivalent lanthanides and actinides, more complex structures incorporating this functionality are effective. researchgate.netnih.gov

Europium(III): Europium(III) is often used as a representative for trivalent lanthanides in separation studies. rsc.org Its complexation with amide ligands has been thoroughly investigated. For instance, diglycolamides (DGA), which contain two amide groups linked by an ether oxygen, show strong complexation with Eu(III). rsc.org The coordination typically involves the carbonyl oxygen atoms of the amide groups. rsc.org The stability of Eu(III) complexes can be determined in various solutions to understand the binding mechanism. osti.gov The coordination number of lanthanide ions in solution is typically high, often eight or nine. d-nb.inforesearchgate.net

Americium(III): The coordination chemistry of Am(III) is very similar to that of early trivalent lanthanides due to their comparable ionic radii. nih.gov Ligands designed for actinide-lanthanide separation often aim to exploit subtle differences in their bonding characteristics. barc.gov.in The complexation of Am(III) with amide-containing ligands is primarily driven by electrostatic interactions. barc.gov.in The goal is often to design ligands that show preferential binding for Am(III) over lanthanides like Eu(III). nih.gov

Calix[n]arenes are macrocyclic compounds that serve as excellent platforms for constructing selective ionophores by functionalizing their upper or lower rims. tandfonline.comnih.gov Attaching this compound groups to the lower rim of a calix nih.govarene creates a pre-organized binding cavity that is highly effective for complexing metal cations, particularly alkali metals. nih.govrsc.orgtandfonline.com

The calixarene framework holds the four this compound "arms" in a convergent arrangement, minimizing the entropic penalty of complexation. nih.govrsc.org This pre-organization leads to high stability constants for the resulting metal complexes. nih.govrsc.org The size of the calixarene cavity can be tailored to selectively bind ions of a specific radius. tandfonline.com The resulting complexes are often 1:1 (metal:ligand), with the metal ion held within the basket-like structure formed by the calixarene and coordinated by the carbonyl oxygen atoms of the amide groups. nih.govrsc.org These systems have been studied extensively to understand the fundamental principles of host-guest chemistry and to develop sensors and separation agents for specific metal ions. tandfonline.comresearchgate.net

Thermodynamic Characterization of Complex Formation

The stability of a metal-ligand complex in solution is quantified by its stability constant (also known as a formation constant). wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand, favoring the formation of the complex. solubilityofthings.com These constants are crucial for predicting the behavior of ligands in applications like chemical separations and for understanding the driving forces of complexation. solubilityofthings.com

The stability constants for complexes of this compound-functionalized calix nih.govarenes with alkali metals have been determined in several non-aqueous solvents using techniques like microcalorimetry, spectrophotometry, and NMR spectroscopy. nih.govrsc.org The data reveals a strong dependence of complex stability on the nature of the solvent. nih.govrsc.orgscience.gov

For example, a comprehensive study determined the stability constants (log K) for 1:1 complexes of a calix nih.govarene bearing four this compound units (referred to as L1 in the study) with various alkali metal cations at 25°C. nih.govrsc.org The results, obtained through microcalorimetric titrations, are summarized in the table below.

Table 1: Stability constants (log K) for the 1:1 complexation of alkali metal cations with a this compound-functionalized calix nih.govarene in different solvents at 25°C. Data sourced from a comprehensive study on the complexation of alkali metal cations. nih.govrsc.org

The stability of the complexes decreases significantly from acetonitrile to methanol, which is explained by the stronger solvation of the metal ions in methanol, making it more difficult for the ligand to displace the solvent molecules and form a complex. nih.govrsc.org The ligand shows the highest affinity for the Na⁺ ion in both acetonitrile and benzonitrile. nih.govrsc.org These thermodynamic studies, which also determine the enthalpy (ΔH) and entropy (ΔS) of complexation, provide a complete picture of the factors governing molecular recognition. nih.govrsc.org

Analysis of Enthalpic and Entropic Contributions to Complexation

The formation of metal complexes with ligands like this compound in solution is a process governed by changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters are crucial for understanding the stability of the resulting complexes.

Generally, complex formation involving N,N-dialkylamides is an enthalpy-driven process. researchgate.net The coordination of the amide's carbonyl oxygen to a metal ion is an exothermic reaction, releasing heat and resulting in a negative enthalpy change (ΔH < 0). mdpi.com This favorable enthalpic contribution is a primary driver for the complexation reaction.

Systematic studies are essential to obtain detailed thermodynamic information, as these parameters can reveal the underlying principles governing the complexation of metal ions with amide extractants. osti.gov

Table 1: General Thermodynamic Contributions to this compound Complexation

Thermodynamic ParameterContribution to ComplexationGeneral Observation
Enthalpy (ΔH) Favorable (Exothermic)The formation of the metal-oxygen bond is an energy-releasing process, driving the reaction forward. researchgate.netmdpi.com
Entropy (ΔS) Unfavorable (Negative)The ordering of ligand molecules around a metal center leads to a decrease in system disorder. libretexts.org
Gibbs Free Energy (ΔG) Favorable (Negative)The large negative enthalpy change typically overcomes the unfavorable entropy change, resulting in spontaneous complex formation.

Solvent Dependence of Complexation Equilibria and Desolvation Phenomena

The process of complexation in solution is fundamentally a substitution reaction where the ligand, this compound, displaces solvent molecules from the first solvation shell of the metal ion. researchgate.net This desolvation step is energetically significant. Highly polar solvents can strongly solvate metal cations, making it more difficult (i.e., requiring more energy) for the ligand to displace them. researchgate.net Consequently, complex stability is often lower in strongly solvating polar solvents compared to non-polar or weakly coordinating solvents. rsc.orgresearchgate.net

For example, studies on related systems show a significant decrease in binding ability in a protic solvent like methanol compared to an aprotic solvent like acetonitrile, which is attributed to the strong solvation of cations in methanol. researchgate.net The diluent's nature can also influence the aggregation of the extractant molecules, which in turn affects the extraction capacity. researchgate.net Unexpectedly high extraction has been observed in certain polar diluents, indicating a complex relationship that goes beyond simple polarity. rsc.org

Structural Analysis of Coordination Complexes

The geometry and bonding within the coordination complexes of this compound are fundamental to understanding its behavior as a ligand. Spectroscopic and crystallographic methods provide detailed insights into these structures.

Elucidation of First Coordination Sphere Geometry

X-ray diffraction (XRD) studies on solid-state crystals of similar actinide and lanthanide complexes provide definitive structural information. rsc.orgacs.org For example, in many uranyl nitrate complexes with N,N-dialkylamides, the uranyl ion (UO₂²⁺) is coordinated by two amide ligands and multiple nitrate ions. acs.orgacs.org The geometry around the uranium atom is often a distorted hexagonal bipyramidal, with the two oxygen atoms of the uranyl ion forming the axial positions and the oxygen atoms from the amide and nitrate ligands occupying the equatorial plane.

Similarly, lanthanide ions, when complexed with malonamide (B141969) ligands (which contain two amide groups), often exhibit high coordination numbers, such as 10. rsc.org In these cases, the metal is bonded to oxygen atoms from both the amide ligands and co-extracted nitrate anions. rsc.org The specific geometry can vary, with common arrangements including tricapped trigonal prismatic or distorted square antiprismatic shapes. umich.eduresearchgate.net The size of the lanthanide ion can also influence the final structure. nih.gov

Table 2: Common Coordination Geometries in Actinide/Lanthanide Amide Complexes

Metal IonTypical LigandsCoordination NumberCommon Geometry
Uranyl (UO₂²⁺) 2 Amides, 2-3 Nitrates6 or 8 (in equatorial plane)Hexagonal or Pentagonal Bipyramidal acs.orgacs.org
Lanthanide (Ln³⁺) 2-3 Amides, 3 Nitrates8, 9, or 10Tricapped Trigonal Prismatic, Square Antiprismatic rsc.orgumich.edu
Plutonium (Pu⁴⁺) 2 Amides, 4 Nitrates10Distorted Polyhedra acs.org

Spectroscopic Probes of Metal-Ligand Binding (e.g., TRLFS for Uranyl)

While crystallography provides data on solid-state structures, spectroscopic techniques are invaluable for probing the metal-ligand interaction in solution. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a particularly powerful tool for studying the coordination environment of fluorescent ions like uranyl (UO₂²⁺). acs.orgunl.edu

TRLFS measurements can distinguish between different uranyl species in solution based on the unique characteristics of their emission spectra and fluorescence lifetimes. unl.eduunl.edu When this compound binds to the uranyl ion, it displaces water or nitrate ions from the first coordination sphere. This change in the local environment of the uranium atom causes shifts in the position and intensity of the vibronic bands in the fluorescence spectrum. acs.orgunl.edu

For example, studies on the UO₂(NO₃)₂(L)₂ complex, where L is a monoamide, use TRLFS to confirm the coordination of the two amide ligands to the uranyl center in the organic phase. acs.org The number of peaks, their energy levels, and their lifetimes provide a spectroscopic fingerprint for the specific complex formed. researchgate.net By analyzing these parameters, researchers can determine the number of ligands bound to the metal and gain insight into the symmetry of the complex in solution. acs.org

Other spectroscopic methods like FTIR (Fourier-Transform Infrared) and NMR (Nuclear Magnetic Resonance) also provide crucial information. In FTIR, a shift in the C=O stretching frequency of the amide upon complexation confirms the involvement of the carbonyl oxygen in bonding. NMR spectroscopy can reveal structural details and conformational changes in the ligand upon binding to a metal ion. nih.gov

Principles of Ligand Design for Selective Metal Ion Recognition

The selective separation of metal ions, particularly the challenging separation of trivalent actinides from lanthanides, is a major goal in areas like nuclear fuel reprocessing. researchgate.netosti.gov this compound serves as a model for understanding how ligand structure can be tuned to achieve this selectivity. The design principles revolve around manipulating steric and electronic effects. rsc.orgiupac.org

Steric Effects: The size and shape of the alkyl groups on the amide nitrogen (the two hexyl groups in this compound) and on the carbon atom adjacent to the carbonyl group create steric hindrance. wikipedia.org This bulkiness can influence which metal ions can approach and bind to the ligand. Increasing the steric bulk on the ligand can suppress the extraction of certain ions more than others. researchgate.net For instance, subtle differences in the ionic radii of actinides and lanthanides can be amplified by carefully designed steric hindrance, leading to preferential binding. The branched nature of the alkyl chains can have a strong effect on the extraction of tetravalent actinides while less significantly affecting hexavalent ones. researchgate.net

Electronic Effects: The electronic properties of the ligand determine its donor strength. rsc.orgrsc.org The oxygen atom of the amide group is a "hard" donor, which preferentially binds to "hard" metal ions like actinides and lanthanides. researchgate.net The selectivity between these two groups of elements is thought to arise from subtle differences in their bonding nature. Actinide-ligand bonds are believed to have a slightly greater degree of covalency compared to the more ionic lanthanide-ligand bonds. rsc.org By incorporating "soft" donor atoms (like nitrogen or sulfur) into the ligand backbone along with the "hard" oxygen donors, it is possible to create ligands that preferentially bind to actinides, which are considered slightly "softer" than lanthanides. researchgate.netrsc.org Modifying the ligand framework with electron-donating or electron-withdrawing groups can fine-tune the electron density on the donor oxygen atom, thereby altering its binding affinity and selectivity. iupac.orgnih.gov

The combination of these steric and electronic modifications is a key strategy in the rational design of new, highly selective extractants for targeted metal ion separation. acs.org

Solvent Extraction and Separation Applications Utilizing N,n Dihexylacetamide

Applications in Nuclear Fuel Reprocessing and Waste Management

The primary application of N,N-Dihexylacetamide and related N,N-dialkylamides in the nuclear industry is for the separation and purification of actinides from spent nuclear fuel and high-level liquid waste. barc.gov.ingoogle.com These compounds are integral to the development of advanced reprocessing flowsheets aimed at reducing the long-term radiotoxicity of nuclear waste.

Selective Extraction of Actinides from Nitric Acid Media

N,N-dialkylamides are effective in extracting actinides, particularly uranium and plutonium, from nitric acid solutions, which are the typical medium in aqueous reprocessing of spent nuclear fuel. google.comwikipedia.org The extraction process involves the formation of complexes between the actinide ions and the amide molecules. barc.gov.in For instance, Uranyl(VI) ions are extracted from the aqueous nitric acid phase into an organic phase containing the dialkylamide as complexes like UO₂(NO₃)₂·2Amide. barc.gov.in

Research has demonstrated that the structure of the dialkylamide, specifically the branching of the alkyl chains, can be tailored to achieve selectivity between different actinides. iaea.orgosti.gov Branched-chain N,N-dialkylamides can preferentially extract hexavalent actinides like U(VI) over tetravalent ones such as Pu(IV), enabling their separation at the extraction stage itself. osti.govwhiterose.ac.uk This selectivity is a significant advantage over traditional processes that require subsequent chemical reduction steps. iaea.org

Separation of Plutonium, Uranium, and Neptunium (B1219326)

The separation of uranium, plutonium, and neptunium is a critical step in the management of spent nuclear fuel. oecd-nea.orgosti.gov N,N-dialkylamides have shown potential in achieving this separation. iaea.orgosti.gov The extraction behavior of these elements is similar to that with TBP, but the subtle differences in complexation with amides can be exploited for their mutual separation. iaea.org

Studies have shown that the extraction efficiency for neptunium depends on its oxidation state, following the order Np(VI) > Np(IV) >> Np(V). osti.gov By controlling the oxidation states and utilizing specific amide structures, it is possible to selectively separate these elements. For example, branched amides like N,N-di-(2-ethyl)hexyl-2,2-dimethylpropanamide (D2EHDMPA) can selectively recover U(VI) while leaving Pu(IV) in the aqueous phase. iaea.org This same extractant can also separate U(VI) from Np(VI) without needing to reduce neptunium's oxidation state. iaea.org

The table below presents the distribution coefficients for the extraction of various actinides using different N,N-dialkyl-monoamides (BAMA), illustrating the potential for selective separation.

Distribution Coefficients of Actinides with Various Amide Extractants

ExtractantD(U(VI))D(Pu(IV))D(Np(VI))D(Np(IV))
D2EHBA14.28.511.53.8
D2EHiBA10.51.88.51.5
DH2EHA7.52.5--
D2EHDMPA2.80.81.50.5

Data sourced from Suzuki et al. iaea.org Conditions: 1.0 M extractant in n-dodecane, 3.0 M HNO₃ aqueous phase.

Use of N,N-Dialkylamides as Incinerable Extractants

A significant advantage of N,N-dialkylamides over the phosphorus-containing TBP is their complete incinerability. iaea.orgiaea.org These compounds adhere to the CHON principle, meaning they are composed solely of carbon, hydrogen, oxygen, and nitrogen. google.comoecd-nea.orgoecd-nea.org This property allows the used solvent to be incinerated, converting it into gaseous products and drastically reducing the volume of secondary radioactive waste that requires geological disposal. barc.gov.in Furthermore, the degradation products of dialkylamides, mainly carboxylic acids and secondary amines, are less detrimental to the separation process compared to the degradation products of TBP (such as dibutyl phosphate), which can form stable complexes with actinides and interfere with stripping operations. iaea.orgosti.gov

Extraction Performance and Influencing Parameters

The efficiency of solvent extraction processes using this compound is governed by several key parameters, including the acidity of the aqueous phase and the nature of the organic diluent.

Effect of Aqueous Phase Acidity on Distribution Ratios

The acidity of the aqueous phase, typically the concentration of nitric acid, has a profound effect on the distribution ratios (D) of metal ions. akjournals.comresearchgate.net Generally, the extraction of actinides like U(VI) and Th(IV) by N,N-dialkylamides increases with increasing nitric acid concentration in the aqueous phase, up to a certain point. researchgate.netresearchgate.net For instance, studies on a resin-grafted amide showed that the distribution values for U(VI) were high (in the order of 10³) at nitric acid concentrations between 3 M and 10 M. researchgate.net

However, at very high acidities, the extraction efficiency can decrease. This is attributed to the competition between the metal nitrate (B79036) salt and nitric acid itself for the extractant molecules. nih.gov The extraction of nitric acid by the amide can reduce the concentration of free extractant available to complex with the metal ions. mdpi.com The conditional acid uptake constant (KH) is a measure of this interaction.

The following table shows the effect of nitric acid concentration on the distribution coefficient (Kd) of Uranium(VI) and Thorium(IV) using N,N-di-(2-ethylhexyl)isobutyramide (D2EHiBA).

Effect of HNO₃ Concentration on Distribution Coefficients (Kd)

[HNO₃], MKd, U(VI)Kd, Th(IV)Separation Factor (α = Kd,U / Kd,Th)
1.01.80.01180
2.06.50.04163
3.012.80.08160
4.018.50.15123

Data adapted from research findings on branched chain dialkylamides. researchgate.net

Impact of Diluent Type and Alkyl Chain Length on Extraction Efficiency

The choice of diluent and the molecular structure of the amide, particularly the length and branching of the alkyl chains, are crucial factors influencing extraction performance. akjournals.comresearchgate.net

Alkyl Chain Length: The extraction capability of N,N-dialkylamides is affected by the length of the alkyl chains. An increase in the length of the alkyl group attached to the carbonyl function generally leads to a decrease in the distribution ratios for metal ions like Thorium(IV). akjournals.comakjournals.comiaea.org This phenomenon is often attributed to steric hindrance, where longer or bulkier alkyl groups impede the approach and complexation of the metal ion at the carbonyl oxygen atom. iaea.orgakjournals.com

Diluent Type: The organic diluent in which the extractant is dissolved plays a critical role. While aromatic hydrocarbons have been studied, aliphatic hydrocarbons like kerosene (B1165875) and n-dodecane are commonly used in nuclear reprocessing due to their stability. barc.gov.inosti.govakjournals.com However, the solubility of the extracted metal-amide complexes in aliphatic diluents can be limited, sometimes leading to the formation of a third phase, which complicates the process. iaea.org The choice of diluent must balance extraction efficiency with physical properties like phase stability and compatibility with the process conditions. barc.gov.in

Stoichiometry and Stability of Extracted Metal Complexes

The efficiency of a solvent extraction process is intrinsically linked to the stoichiometry and stability of the metal complexes formed in the organic phase. The stoichiometry refers to the ratio of the ligand (in this case, this compound or its derivatives) to the metal ion in the extracted complex. The stability constant (often denoted as β) quantifies the strength of the interaction between the metal ion and the ligand. researchgate.net

For actinide and lanthanide separations, which are of critical importance in nuclear waste management, the stoichiometry of the extracted complexes is crucial for understanding and optimizing the process. rsc.org For instance, with the extractant N,N′-Dimethyl,N,N′-dioctylhexylethoxymalonamide (DMDOHEMA), a compound related to this compound, the formation of [Cm(DMDOHEMA)n]³⁺ complexes with n ranging from 1 to 4 has been observed. rsc.org Specifically, in the organic phase, two main species have been identified: [Cm(DMDOHEMA)₃(NO₃)(H₂O)₁₋₂]²⁺ and [Cm(DMDOHEMA)₄(H₂O)]³⁺, with their relative abundance depending on the proton and nitrate concentrations in the aqueous phase. rsc.org

The stability constants for these complexes provide a quantitative measure of their formation tendency. For the [Cm(DMDOHEMA)n]³⁺ complexes in 1-octanol, the logarithmic stability constants (log β') have been determined as follows:

Complexlog β'
[Cm(DMDOHEMA)]³⁺2.6 ± 0.3
[Cm(DMDOHEMA)₂]³⁺4.0 ± 0.5
[Cm(DMDOHEMA)₃]³⁺4.3 ± 0.5
Data sourced from a study on Cm(III) complexation by DMDOHEMA. rsc.org

These values highlight the stepwise formation of the complexes, with increasing stability as more ligand molecules coordinate to the metal ion.

Mitigation of Third-Phase Formation in Solvent Extraction Systems

A significant challenge in solvent extraction processes, particularly those using diglycolamides for separating lanthanides and actinides, is the formation of a "third phase." mdpi.comrsc.org This phenomenon involves the splitting of the organic phase into two distinct layers at high metal and acid concentrations, which complicates the extraction process. mdpi.comrsc.org The third phase arises from the aggregation of polar metal-ligand complexes, leading to their de-mixing from the non-polar organic diluent. rsc.org

This compound and similar amide compounds can act as "phase modifiers" to prevent or mitigate the formation of this third phase. nih.govnih.gov The addition of a phase modifier increases the polarity of the organic diluent, which helps to solubilize the aggregates of the extracted metal complexes. researchgate.net For example, in systems using N,N,N′,N′-tetraoctyl diglycolamide (TODGA), the addition of phase modifiers like N,N′-dihexyloctanamide (DHOA), which is structurally similar to this compound, has been shown to inhibit third-phase formation. nih.gov

The mechanism of third-phase mitigation involves the phase modifier interacting with the extracted complexes. researchgate.net In some cases, the phase modifier can form a secondary solvation shell around the metal complex, increasing its solubility in the organic diluent. nih.gov In other instances, the phase modifier may directly participate in the inner coordination sphere of the metal ion, displacing water molecules or other ligands. researchgate.net For example, when n-octanol is used as a phase modifier in a TODGA system, it has been observed to replace water molecules in the first coordination sphere of neodymium (Nd), acting as a co-surfactant. researchgate.net This interaction alters the structure of the extracted species and improves their solubility in the organic phase. researchgate.net

The effectiveness of a phase modifier is dependent on its chemical structure and concentration. The use of asymmetric diglycolamides, which have different alkyl chains on the amide nitrogen atoms, has also been shown to surmount the problem of third-phase formation. mdpi.comnih.gov

Mechanistic Studies of Extraction Processes

Understanding the underlying mechanisms of metal ion extraction is fundamental to the design of more efficient and selective separation processes.

Investigation of Complex Formation in the Organic Phase

The formation and nature of metal-ligand complexes in the organic phase are central to the extraction mechanism. osti.gov Various analytical techniques are employed to investigate these complexes. For instance, microcalorimetric titrations, UV spectroscopy, and ¹H NMR spectroscopy have been used to study the complexation of alkali metal cations by calix rsc.orgarene derivatives of this compound. rsc.org These studies have confirmed the formation of 1:1 complexes and have provided thermodynamic data, such as complexation enthalpies and entropies, which reveal that most of these reactions are enthalpically controlled. rsc.org

In the context of actinide extraction, Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a powerful tool for probing the speciation of fluorescent metal ions like Curium(III). rsc.org TRLFS studies on the extraction of Cm(III) with DMDOHEMA have confirmed the existence of multiple complex stoichiometries in the organic phase. rsc.org Furthermore, vibronic side-band spectroscopy (VSBS), coupled with Density Functional Theory (DFT) calculations, has been used to elucidate the coordination environment of the metal ion, revealing details such as the monodentate coordination of nitrate ions and the presence of water molecules in the complex. rsc.org

These investigations provide a molecular-level understanding of how extractants like this compound and its analogs interact with metal ions, which is essential for predicting and controlling their extraction behavior.

Proposed Reaction Mechanisms for Metal Ion Separation

Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌ M(A)nLx

In this equation, (aq) denotes the aqueous phase and (org) denotes the organic phase. The extraction mechanism can be more complex, involving ion exchange, solvation, or a combination of both. researchgate.net

For acidic extractants, the mechanism typically involves cation exchange, where a proton from the extractant is exchanged for a metal ion. hbni.ac.in However, for neutral extractants like this compound, the primary mechanism is solvation, where the extractant molecule solvates the metal salt to form a neutral complex that is soluble in the organic diluent. researchgate.net

The specific mechanism can be influenced by the composition of both the aqueous and organic phases. For example, the extraction of thorium (IV) by N,N-dialkyl aliphatic amides into an ionic liquid phase has been shown to follow a complex mechanism that differs from the simple solvation mechanism observed with a non-polar diluent like n-hexane. researchgate.net In some systems, the extraction can proceed through an anion exchange mechanism, where the anion of the ionic liquid is transferred to the aqueous phase. mdpi.com

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) offers several advantages over liquid-liquid extraction, including simplicity, robustness, and the potential for regeneration and reuse of the solid material. hbni.ac.in

Design and Synthesis of this compound-Anchored Resins

This compound can be chemically anchored to a solid support, such as a polymer resin, to create a solid-phase extractant. researchgate.netresearchgate.net This approach combines the selective binding properties of the amide with the practical advantages of a solid material.

A notable example is the synthesis of a resin where p-amino-N,N-dihexylacetamide (ADHA) is anchored to an Amberlite XAD-16 support, which is a polystyrene-divinylbenzene co-polymer. researchgate.netresearchgate.net The synthesis involves creating a chemical bond between the amide-containing molecule and the polymer backbone. researchgate.netnih.gov The resulting functionalized resin can then be used in chromatographic applications for the selective separation of metal ions. researchgate.netresearchgate.net

The grafting of the functional group onto the resin can be monitored and confirmed using various analytical techniques, including C-CPMAS NMR spectroscopy, FT-NIR spectroscopy, and CHN elemental analysis. researchgate.net Such amide-grafted polymers have shown high selectivity for certain metal ions, such as U(VI), over others like Th(IV) and lanthanides, particularly in highly acidic conditions. researchgate.netresearchgate.netresearchgate.net This selectivity makes them promising materials for applications such as the separation of uranium and thorium in nuclear waste streams. researchgate.netresearchgate.netresearchgate.net

The general process of solid-phase synthesis involves attaching a functional molecule to a resin, followed by any necessary chemical modifications. peptide.comcore.ac.uk In the case of peptide synthesis, for example, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. peptide.comcore.ac.uk A similar principle applies to the creation of this compound-anchored resins, where the goal is to immobilize the selective extractant on a solid matrix for use in separation processes.

Extraction Behavior of Metal Ions by Solid-Phase Adsorbents Utilizing this compound

The application of this compound in solid-phase extraction has been demonstrated through its incorporation into polymeric resins. A notable example is the development of a solid-phase adsorbent created by chemically anchoring p-amino-N,N-dihexylacetamide (ADHA) onto an Amberlite XAD-16 polymeric support, which is a copolymer of polystyrene and divinylbenzene. researchgate.netresearchgate.net This functionalized resin has shown significant potential for the selective extraction of certain metal ions from highly acidic aqueous solutions. researchgate.netresearchgate.net

Research into this amide-grafted polymer has revealed its high selectivity for uranium(VI) (U(VI)) over thorium(IV) (Th(IV)) and lanthanides such as lanthanum(III) (La(III)) and neodymium(III) (Nd(III)). researchgate.netresearchgate.net The extraction efficiency and selectivity are quantified by the distribution coefficient (D), which measures the ratio of the metal ion concentration in the solid resin phase to that in the aqueous phase.

Studies have been conducted to determine the extraction behavior of these metal ions from solutions of varying hydrochloric acid (HCl) and nitric acid (HNO₃) concentrations, ranging from 0.1 M to 10 M. researchgate.net The results indicate that the resin is a highly effective extractant for U(VI), even at very high acidities. researchgate.net

The key findings from these studies are summarized in the following data tables:

Table 1: Distribution Coefficients (D) of Metal Ions on p-amino-N,N-dihexylacetamide Anchored Resin in HCl Medium

Metal Ion0.1 M HCl1.0 M HCl3.0 M HCl5.0 M HCl7.0 M HCl10.0 M HCl
U(VI)~100~300~1000~1200~1500~1800
Th(IV)<20<20<20~30~40~50
La(III)<10<10<10<10<10<10
Nd(III)<10<10<10<10<10<10
Data is estimated from graphical representations in scientific literature. researchgate.net

Table 2: Distribution Coefficients (D) of Metal Ions on p-amino-N,N-dihexylacetamide Anchored Resin in HNO₃ Medium

Metal Ion0.1 M HNO₃1.0 M HNO₃3.0 M HNO₃5.0 M HNO₃7.0 M HNO₃10.0 M HNO₃
U(VI)~200~500~1100~1500~2000~2500
Th(IV)<20~50~137~150~180~200
La(III)<20<20<20<20<20<20
Nd(III)<20<20<20<20<20<20
Data is estimated from graphical representations and textual descriptions in scientific literature. researchgate.netresearchgate.net

As evidenced by the data, the distribution coefficients for U(VI) are in the order of 10³, indicating a very strong extraction by the resin, and this extraction efficiency increases with increasing acidity in both HCl and HNO₃ media. researchgate.net In contrast, the lanthanides, La(III) and Nd(III), show negligible extraction with distribution coefficients consistently below 20 under all tested conditions. researchgate.net

The extraction of Th(IV) is also significantly lower than that of U(VI). researchgate.net This difference in extraction behavior allows for the selective separation of these metal ions. For instance, in a 3 M HNO₃ medium, the separation factor (α), which is the ratio of the distribution coefficients (Dᵤ/Dₜₕ), for U(VI) over Th(IV) is approximately 8.03. researchgate.net This selectivity is attributed to the steric hindrance imposed by the anchored this compound moiety, which preferentially accommodates the uranyl ion complex over the thorium ion complex. researchgate.net

Furthermore, this amide-grafted resin has demonstrated non-extractive behavior towards various transition metal ions that are commonly found in nuclear fuel reprocessing streams. researchgate.net The resin also exhibits a high metal sorption capacity, with a value of 0.692 millimoles of U(VI) per gram of resin in a 4 M HNO₃ medium. researchgate.net The kinetics of the metal ion exchange are also reported to be rapid. researchgate.net These characteristics make the this compound-functionalized resin a promising candidate for use in extraction chromatography for the separation of uranium and thorium. researchgate.netresearchgate.net

Biological Activities and Pharmaceutical Research of N,n Dihexylacetamide Derivatives

Research on N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27)

FGIN-1-27, an indoleacetamide derivative, is a synthetic compound that has garnered significant attention for its biological activities. ontosight.aicaymanchem.com Its structure features an indole (B1671886) core, a 4-fluorophenyl group, and an N,N-dihexyl acetamide (B32628) moiety, which contributes to its lipophilicity and ability to cross biological membranes. ontosight.ai

Role as a Selective Translocator Protein (TSPO) Agonist

FGIN-1-27 is a potent and selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. caymanchem.comwikipedia.orgdcchemicals.com It binds with high affinity to TSPO located on the outer mitochondrial membranes. rndsystems.comtocris.com

Binding Affinity of FGIN-1-27 for TSPO
ParameterValueReference
Ki5 nM caymanchem.comprobechem.com

This specific binding initiates a cascade of intracellular events, distinguishing FGIN-1-27 as a valuable tool for studying TSPO-related functions. rndsystems.comtocris.com

Modulation of Neurosteroidogenesis and Neurotransmitter Systems

Activation of TSPO by FGIN-1-27 stimulates the synthesis of neurosteroids. wikipedia.orgrndsystems.comtocris.com Specifically, it promotes the production of pregnenolone (B344588) in glial cells, which is a precursor to other neuroactive steroids like allopregnanolone. caymanchem.comrndsystems.comtocris.com

Effect of FGIN-1-27 on Pregnenolone Production
ParameterValueCell TypeReference
EC503 nMGlial cells rndsystems.comtocris.com

These neurosteroids, in turn, act as potent positive allosteric modulators of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain. rndsystems.comtocris.comresearchgate.net By enhancing GABAergic signaling, FGIN-1-27 can influence neuronal excitability and synaptic transmission without directly binding to central benzodiazepine receptors. caymanchem.comscbt.comnih.gov This indirect mechanism of action is a key aspect of its pharmacological profile. caymanchem.com

Effects on Hippocampal Plasticity and Cognitive Functions (e.g., Long-Term Potentiation, Learning)

The hippocampus is a critical brain region for learning and memory, and its function relies on synaptic plasticity, the ability of synapses to strengthen or weaken over time. physiology.org Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary molecular mechanism underlying learning and memory. physiology.orgnih.gov

Research in rat hippocampal slices has shown that while FGIN-1-27 alone does not inhibit LTP, its combination with a central benzodiazepine receptor (CBR) agonist does diminish LTP. nih.gov This suggests that dual activation of both TSPO and CBRs is required to modulate synaptic plasticity. nih.gov The effects of this dual activation on LTP can be prevented by an inhibitor of neurosteroid synthesis, highlighting the crucial role of neurosteroids in this process. nih.govresearchgate.net These findings indicate that endogenous neurosteroids are significant regulators of pyramidal neuron function and synaptic plasticity. nih.govresearchgate.net

Interaction with Cannabinoid Receptors and Related Pathways

Some studies have suggested that indole derivatives like FGIN-1-27 may interact with cannabinoid receptors, which are known targets for various therapeutic applications. ontosight.ai However, the primary mechanism of action for FGIN-1-27 is widely attributed to its effects on TSPO and subsequent neurosteroidogenesis. wikipedia.orgresearchgate.net Further research is needed to fully clarify any direct or indirect interactions with the endocannabinoid system.

Potential Therapeutic Applications of Structural Analogs

Anti-inflammatory Activities

Structural analogs of N,N-Dihexylacetamide have shown potential for anti-inflammatory activity. nih.govmdpi.com For instance, FGIN-1-27 has been observed to inhibit the differentiation of Th17 cells, which are involved in inflammatory responses, and downregulate the expression of related genes. dcchemicals.comprobechem.com The anti-inflammatory effects of TSPO ligands are an active area of research, with studies showing that these compounds can modulate inflammatory pathways. frontiersin.orgnih.gov The development of novel compounds targeting these pathways continues to be an area of significant interest for treating inflammatory conditions. nih.govmdpi.com

Antimicrobial Properties

The investigation into the antimicrobial properties of molecules containing the this compound group is an emerging area of research. While broad-spectrum activity is not extensively documented for the parent compound itself, derivatives have shown notable effects. For instance, pyrazolyl-substituted chalcone (B49325) derivatives have exhibited strong antimicrobial activities. dovepress.com Similarly, a series of diphenylamine (B1679370) (DPA) derivatives, specifically those featuring a 2-hydrazino-N,N-diphenylacetamide moiety, were synthesized and evaluated for antimicrobial and antifungal activity. nih.gov Among these, certain compounds demonstrated significant inhibition against both bacterial and fungal strains. nih.gov

Structure-activity relationship (SAR) analysis of various nitrogen-containing compounds has revealed that even minor changes in molecular structure can significantly impact antimicrobial action. mdpi.com In studies of amiloride (B1667095) analogs, hydrophobic substitutions were found to improve antifungal activity. nih.gov This suggests that the lipophilic nature of the this compound group could be a beneficial feature in designing new antimicrobial agents, although direct studies are limited. Research into other classes, such as Schiff bases and androstane (B1237026) derivatives, has also identified compounds with potent antifungal and antibacterial effects, underscoring the general potential of novel synthetic molecules in combating microbial infections. mdpi.comscielo.br

Exploration in Cancer Therapy

The this compound moiety is a key structural feature in several synthetic compounds investigated for their potential in cancer therapy. A prominent example is FGIN-1-27 (N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide), a specific ligand for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). nih.govnih.gov TSPO is a mitochondrial protein that is overexpressed in various types of cancer, including glioma, breast cancer, and esophageal cancer, making it an attractive target for diagnostic imaging and therapeutic intervention. nih.govplos.orgexplorationpub.comacs.org

Research has demonstrated that TSPO ligands like FGIN-1-27 can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govaacrjournals.org In esophageal cancer cell lines, FGIN-1-27 was shown to inhibit cell proliferation, sequentially decrease the mitochondrial membrane potential, activate caspase-3, and ultimately lead to DNA fragmentation, which are hallmarks of apoptosis. nih.gov Further studies revealed that these effects are mediated through the activation of the p38MAPK signaling pathway and the upregulation of genes involved in growth arrest and DNA damage, such as gadd45 and gadd153. nih.gov In colorectal cancer cells, FGIN-1-27 induced cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21Waf1/CIP1. aacrjournals.org The in-vivo treatment with FGIN-1-27 has also been shown to reduce the growth of certain tumors. pharmgkb.org

Beyond FGIN-1-27, other classes of compounds featuring amide functionalities are being explored for anticancer properties. Calixarene (B151959) derivatives, for example, have served as promising anti-tumor agents. frontiersin.org In one study, novel dihomooxacalix researchgate.netarene amide derivatives were synthesized to optimize efficacy against several cancer cell lines, including those for lung, breast, and cervical cancer. frontiersin.org The consistent finding across these studies is that targeting mitochondrial proteins like TSPO with specific ligands, or developing novel chemical scaffolds with optimized amide side chains, represents a viable strategy in oncology research. plos.orgresearchgate.netmdpi.com

Table 1: this compound Derivatives and Their Role in Cancer Research This table is interactive. Click on the headers to sort.

Compound/Derivative Class Target/Mechanism Cancer Model(s) Observed Effect Reference(s)
FGIN-1-27 Translocator Protein (TSPO/PBR) Ligand; p38MAPK pathway activation Esophageal Cancer (KYSE-140, OE-33); Colorectal Cancer (HCT116) Induces apoptosis and cell cycle arrest; inhibits proliferation. nih.gov, nih.gov, aacrjournals.org
Calix researchgate.netarene Amides General Cytotoxicity Lung (A549), Breast (MCF-7), Cervical (HeLa), Hepatocellular (HepG2) Induce cytotoxicity in various cancer cell lines. frontiersin.org

| Pyrazole (B372694) Amides | General Antiproliferative | HeLa, MCF7, SKOV3, SKMEL28 | Antitumor properties with micromolar IC50 values. | mdpi.com, nih.gov |

Lipophilicity and Pharmacokinetic Implications of the this compound Moiety

Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical physicochemical property that profoundly influences a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.govpg.edu.plresearchgate.net The this compound moiety, characterized by its two six-carbon alkyl (hexyl) chains, imparts significant lipophilicity to any molecule to which it is attached.

This high lipophilicity has several important pharmacokinetic implications:

Absorption and Permeability: Lipophilic compounds can more readily pass through lipid-rich biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier, via passive diffusion. pg.edu.plyoutube.com The presence of the dihexyl chains is expected to enhance a molecule's ability to cross these barriers. However, excessive lipophilicity can sometimes lead to poor solubility in aqueous environments, potentially hindering initial dissolution and absorption. nih.gov

Distribution: Once absorbed, highly lipophilic drugs tend to distribute extensively into fatty tissues and are more likely to penetrate cell membranes to reach intracellular targets. youtube.com This can be advantageous for drugs targeting intracellular components but may also lead to accumulation in adipose tissue, potentially prolonging the drug's half-life. nih.gov The distribution of a compound is also affected by its binding to plasma proteins, a phenomenon that is often increased with higher lipophilicity. pg.edu.pl

Metabolism and Excretion: Lipophilic drugs are often metabolized by the liver's enzyme systems (like cytochrome P450) into more water-soluble (hydrophilic) metabolites, which can then be more easily excreted by the kidneys. youtube.com The rate of this metabolism can significantly affect a drug's duration of action. youtube.com

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. For derivatives containing the this compound group, SAR studies have been crucial in optimizing their interaction with biological targets.

A key area of this research involves calixarenes, which are macrocyclic compounds used as scaffolds. The complexation of metal cations by calix researchgate.netarene derivatives, including one bearing an this compound group (L1), has been thoroughly investigated. nih.gov These studies compare how changing the amide substituents—for example, from N,N-dihexyl (L1) to N-hexyl-N-methyl—affects the stability of the complexes formed. nih.gov It was found that the higher electron-donating ability of the hexyl group compared to a methyl group is important in determining the binding affinity, demonstrating a clear SAR. nih.gov The thermodynamic stability of these complexes was also highly dependent on the solvent, highlighting the interplay between the ligand structure and its environment. nih.gov

In the context of cannabinoid receptor antagonists, SAR studies have been performed on pyrazole carboxamides. nih.gov While not all examples contain the dihexyl group, these studies systematically replace the amide portion of the molecule with various alkyl amines and hydrazines of different lengths and branching. nih.gov A general trend observed was that increasing the length and bulk of the substituent was associated with increased receptor affinity and efficacy, up to a certain point. nih.gov This principle underscores the role of the hydrophobic this compound moiety in providing the necessary bulk and lipophilicity for effective target engagement.

Further SAR studies on aminopyrazole derivatives have led to the design of novel compounds with antiproliferative and antioxidant properties. mdpi.comnih.govresearchgate.net By systematically decorating the core pyrazole structure at different positions, researchers can fine-tune the biological activity, confirming the pharmaceutical attractiveness of this class of amides. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Amide Derivatives This table is interactive. Click on the headers to sort. | Derivative Class | Structural Modification | Impact on Biological Activity | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | | Calix researchgate.netarene Amides | Altering N-alkyl substituents (e.g., dihexyl vs. hexyl-methyl) | Modulates stability of metal cation complexes | Higher electron-donating ability of the hexyl group enhances binding. | nih.gov | | Pyrazole Carboxamides | Increasing length and bulk of the amide substituent | Generally increases receptor affinity and efficacy for cannabinoid receptors | Optimal hydrophobic bulk and lipophilicity are crucial for target engagement. | nih.gov | | Aminopyrazoles | Decoration of the pyrazole ring at various positions | Fine-tunes antiproliferative and antioxidant properties | Confirms the pharmaceutical potential of modifying the core scaffold and its substituents. | mdpi.com, nih.gov |


Advanced Research Methodologies and Future Directions

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A holistic understanding of N,N-Dihexylacetamide's physicochemical properties and molecular behavior necessitates a synergistic approach that combines empirical data with theoretical modeling. This integration allows researchers to interpret experimental findings with greater clarity and to predict molecular properties, thereby guiding further investigation.

Experimental techniques provide essential macroscopic and microscopic data. For analogous compounds like N,N-dimethylacetamide (DMA), temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively used to study the kinetics of hindered rotation around the C-N amide bond. gac.edu Such methods could be applied to this compound to determine the activation barrier for isomerization, which is influenced by the bulky hexyl groups. Furthermore, acoustic and viscometric measurements of amide-containing binary mixtures have been used to investigate prevailing molecular interactions. researchgate.net

Computational chemistry offers powerful tools to complement these experiments. Using quantum chemical calculations, it is possible to explore the relative energies of different conformers and the transition states between them. gac.edu For this compound, computational models can help elucidate the influence of the long alkyl chains on the molecule's conformation, electronic structure, and intermolecular interactions. This dual approach of combining experimental results with computational analysis provides a detailed picture of the molecule's dynamic and static properties. gac.edu

Table 1: Integrated Methodologies for Amide Characterization

MethodologyTechnique/ApproachApplication to this compound
Experimental Temperature-Dependent NMR SpectroscopyDetermine the energy barrier for rotation around the C-N bond and study molecular dynamics. gac.edu
Acoustic and Viscometric AnalysisInvestigate intermolecular interactions in solvent mixtures. researchgate.net
Computational Quantum Chemical Calculations (e.g., Gaussian)Model molecular geometry, analyze electronic structure, and calculate the potential energy surface for isomerization. gac.edu
Molecular Dynamics SimulationsSimulate bulk solvent properties and self-assembly behavior over time.

High-Throughput Screening and Automated Evaluation in Amide Chemistry

High-Throughput Screening (HTS) is a modern approach that utilizes automation to rapidly test a large number of chemical compounds for a specific activity. chemdiv.com In the context of amide chemistry, HTS can accelerate the discovery of new applications for molecules like this compound. By employing automated liquid handling and multimode signal detection, researchers can efficiently screen its properties in various contexts, such as its efficacy as a solvent for different solutes, its role in catalysis, or its ability to form stable complexes. chemdiv.com

The HTS workflow is more than just the initial screening; it involves a well-designed series of secondary assays to validate hits and identify the most promising candidates for further development. chemdiv.com For instance, if screening this compound as a potential solvent for a particular industrial process, an HTS campaign could quickly evaluate its performance against a library of existing solvents under various temperature and pressure conditions.

Furthermore, advancements in mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), are being integrated into HTS platforms to dramatically increase sample analysis speed, potentially allowing for the screening of over 100,000 samples per day. novartis.com High-throughput computational screening also represents a powerful tool for virtually assessing large libraries of molecules for specific applications, guiding the focus of experimental efforts. rsc.org These automated and rapid evaluation techniques are crucial for unlocking the full potential of specialized amides in a time-efficient manner.

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgnih.gov Applying these principles to the lifecycle of this compound is essential for sustainable chemical innovation.

The synthesis of amides can be resource-intensive and generate significant waste. Green chemistry offers a path to more efficient and environmentally benign synthetic routes. Key principles include:

Waste Prevention : Designing syntheses to minimize byproduct formation is a primary goal. ajrconline.orgnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as catalysts are effective in small amounts and can carry out a single reaction many times, minimizing waste. nih.govyoutube.com For amide synthesis, boric acid has been reported as a green Lewis acid catalyst. ajrconline.org

Safer Solvents and Auxiliaries : Efforts should be made to avoid or replace hazardous solvents with safer alternatives, or to conduct reactions in solvent-free conditions. nih.govyoutube.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.govyoutube.com

Use of Renewable Feedstocks : Sourcing starting materials from renewable resources, such as agricultural products, is preferable to using depletable feedstocks like fossil fuels. youtube.com

In its application, this compound itself could be considered a "greener" alternative if it can replace a more toxic or environmentally persistent solvent in a particular process. Its high boiling point reduces volatility, which can minimize worker exposure and emissions of volatile organic compounds (VOCs).

Table 2: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleRelevance to this compound Lifecycle
Atom Economy Developing synthetic routes (e.g., direct amidation) that incorporate most of the atoms from the reactants (hexylamine and an acetyl source) into the final product. nih.gov
Catalysis Employing selective catalysts to replace stoichiometric reagents, thereby reducing waste and potentially lowering reaction temperatures and pressures. edu.krd
Design for Energy Efficiency Optimizing synthesis to proceed at or near ambient conditions, reducing the overall energy footprint of the manufacturing process. nih.gov
Safer Solvents Using this compound as a high-boiling, less volatile solvent alternative to more hazardous options in industrial applications. youtube.com
Design for Degradation Investigating the environmental fate and biodegradability of this compound to ensure it does not persist in the environment after its use. nih.gov

Emerging Applications in Materials Science and Supramolecular Assemblies

The molecular structure of this compound—featuring a polar amide headgroup and two nonpolar hexyl chains—makes it a compelling candidate for applications in materials science, particularly in the field of supramolecular chemistry. Supramolecular chemistry focuses on the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern the assembly of molecules into larger, ordered structures. nwhitegroup.com

The amide group is a robust hydrogen bond donor and acceptor, a fundamental interaction in building supramolecular architectures. The long alkyl chains can engage in significant van der Waals interactions, promoting self-assembly into organized systems like gels, liquid crystals, or vesicles in appropriate solvents. These properties open up potential applications in:

Stimuli-Responsive Materials : Supramolecular assemblies are often sensitive to external stimuli such as temperature, pH, or light. This could enable the design of "smart" materials based on this compound that change their properties on demand. scispace.com

Self-Healing Materials : The reversible nature of non-covalent bonds is a key component in the design of self-healing polymers and hydrogels. scispace.com this compound could potentially be incorporated as a moiety that promotes reversible cross-linking.

Drug Delivery Systems : The amphiphilic character of the molecule could be exploited to create nano- or micro-scale carriers for encapsulating and delivering active pharmaceutical ingredients.

Extraction Technologies : The specific coordination properties of the amide group could be harnessed to develop novel systems for selective ion extraction. unica.it

While still a nascent area of research for this specific molecule, the principles of supramolecular design suggest a rich field of potential applications waiting to be explored. unica.it

Challenges and Opportunities in this compound Research

Despite its potential, the study of this compound is accompanied by several challenges that also represent significant research opportunities.

Challenges:

Limited Existing Data : As a relatively specialized chemical, there is a scarcity of comprehensive analytical and toxicological data for this compound. Establishing a foundational dataset of its properties is a necessary first step.

Synthesis Optimization : Developing cost-effective and scalable synthetic routes that adhere to green chemistry principles remains a challenge. Current methods may not be optimized for high yield and purity on an industrial scale.

Controlling Self-Assembly : In materials science applications, precisely controlling the self-assembly process to achieve desired macroscopic properties is a complex task that requires a deep understanding of the underlying non-covalent interactions.

Environmental Fate : A thorough investigation into the biodegradability and long-term environmental impact of this compound is required before it can be widely adopted as a green solvent or material component.

Opportunities:

Fundamental Research : There is a clear opportunity to perform foundational research combining experimental and computational methods to fully characterize the molecule’s properties.

Novel Solvent Applications : Its unique combination of polarity, high boiling point, and long alkyl chains could make it a superior solvent for specific applications, such as in polymer chemistry or electrochemistry, where existing solvents are inadequate.

Advanced Materials Development : The molecule serves as a versatile building block for novel supramolecular materials, including gels, liquid crystals, and stimuli-responsive systems.

Green Chemistry Innovation : Research into developing biocatalytic or renewable-feedstock-based syntheses of this compound could lead to significant advancements in sustainable chemical manufacturing.

The exploration of these challenges and opportunities will define the future trajectory of research into this compound and its role in chemistry and materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-Dihexylacetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood or ensure adequate ventilation to avoid inhalation of vapors .
  • Waste Disposal : Collect waste in chemically resistant containers labeled for halogenated organic compounds. Collaborate with licensed hazardous waste disposal services to comply with local regulations .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (400 MHz, CDCl3_3) to identify alkyl chain protons (δ 1.2–1.6 ppm) and the acetamide carbonyl (δ 2.1 ppm). 13C^{13}C-NMR confirms the carbonyl carbon at ~170 ppm .
  • Infrared Spectroscopy (IR) : Analyze the C=O stretch at ~1650–1680 cm1^{-1} and N-H stretches (if present) near 3300 cm1^{-1} .
  • Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to observe the molecular ion peak (M+^+) at m/z corresponding to C14_{14}H29_{29}NO (calc. 227.3 g/mol) .

Q. What are the standard synthetic routes for this compound with high purity?

  • Methodological Answer :

  • Acylation of Dihexylamine : React dihexylamine with acetyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts.
  • Purification : Perform liquid-liquid extraction (water/DCM), dry over MgSO4_4, and purify via vacuum distillation (b.p. ~250–270°C) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer :

  • Calibration of Instruments : Validate thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) using reference standards (e.g., indium for DSC).
  • Controlled Conditions : Ensure measurements are taken under standardized humidity, temperature, and pressure. For solubility, use USP-grade solvents and report saturation concentrations at 25°C ± 0.5°C .
  • Cross-Validation : Compare data with computational predictions (e.g., COSMO-RS simulations for solubility) .

Q. What experimental design is recommended for assessing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Prepare buffered solutions (pH 2–12) and incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via HPLC-UV/Vis or LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Monitor hydrolysis of the acetamide group as a key degradation pathway .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

  • Methodological Answer :

  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) and include positive/negative controls (e.g., temozolomide for cytotoxicity assays) .
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate IC50_{50} values. Account for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Mechanistic Studies : Employ RNA sequencing or proteomics to identify pathways affected by the compound, reducing reliance on single-endpoint assays .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 10% molar excess of acetyl chloride relative to dihexylamine to ensure complete reaction.
  • In Situ Monitoring : Track reaction progress via thin-layer chromatography (TLC) or inline FTIR to detect intermediate species.
  • By-Product Analysis : Characterize impurities (e.g., unreacted dihexylamine) using GC-MS and adjust reaction time/temperature accordingly .

Q. How can solvent effects influence the reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (MeOH), and non-polar (toluene) solvents in model reactions (e.g., alkylation).
  • Computational Analysis : Use density functional theory (DFT) to calculate solvent-accessible surface area (SASA) and solvation free energy .
  • Kinetic Profiling : Compare reaction rates in different solvents using stopped-flow techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.